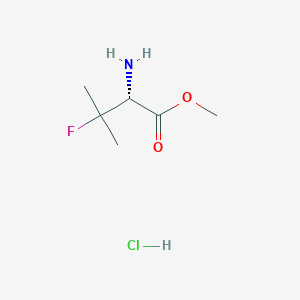

rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride

Description

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 and a molecular weight of 185.62 g/mol . This compound is known for its versatile applications in research and industry, particularly in the fields of chemistry and pharmaceuticals.

Properties

Molecular Formula |

C6H13ClFNO2 |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-fluoro-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C6H12FNO2.ClH/c1-6(2,7)4(8)5(9)10-3;/h4H,8H2,1-3H3;1H/t4-;/m1./s1 |

InChI Key |

WQGRPHNMWIHAAG-PGMHMLKASA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)OC)N)F.Cl |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a fluorinated precursor with an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Rel-methyl(2R)-2-amino-4,4-difluorobutanoate hydrochloride

- Rel-methyl(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Uniqueness

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride is unique due to its specific fluorination pattern and amino acid-derived structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of amino acid transport and its implications in cancer imaging and treatment. This article explores its biological activity, including its mechanisms of action, transport characteristics, and relevant case studies.

- Molecular Formula : C6H12ClFNO2

- Molecular Weight : 179.62 g/mol

- SMILES Notation : CC(C)(C(C(=O)OC)N)F

- InChIKey : GWTQQCIBNYVBMO-UHFFFAOYSA-N

Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride primarily functions as a substrate for amino acid transport systems, particularly the system A transporter. This mechanism is crucial for the uptake of the compound in various cell types, including gliosarcoma cells.

Transport Studies

In vitro studies have demonstrated that this compound enters 9L rat gliosarcoma cells predominantly via the system A amino acid transporter. Inhibition assays using specific inhibitors showed significant reductions in uptake, indicating the reliance on these transport systems for cellular entry.

| Compound | Control Uptake (mean ± SD) | Inhibition by BCH (%) | Inhibition by MeAIB (%) |

|---|---|---|---|

| (R)-FAMP | 13.06 ± 0.23 | 67.34 | 86.98 |

| (S)-FAMP | 4.77 ± 0.73 | 74.66 | 72.18 |

| (R)-NMeFAMP | 7.08 ± 0.47 | 53.93 | 89.42 |

Case Studies and Research Findings

-

Tumor Imaging :

Research has indicated that the compound exhibits favorable biodistribution properties in tumor models, with high tumor-to-normal brain ratios observed in vivo (20:1 to 115:1). This makes it a promising candidate for imaging applications in gliomas using positron emission tomography (PET). -

Stereochemistry Effects :

Studies comparing the (R) and (S) enantiomers of related compounds have shown that stereochemistry significantly influences biological activity and uptake efficiency in tumor cells. The (R)-enantiomer typically demonstrates higher uptake and better imaging characteristics compared to its (S)-counterpart.

Clinical Implications

The biological activity of rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoate hydrochloride suggests potential applications in:

- Cancer Diagnosis : As a radiotracer for PET imaging.

- Therapeutic Development : Targeting amino acid transport mechanisms to enhance drug delivery to tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.